molecular formula C21H30N4O3S B12495288 N-{4-[(1E)-3,3-Diethyltriaz-1-EN-1-YL]benzenesulfonyl}adamantane-1-carboxamide

N-{4-[(1E)-3,3-Diethyltriaz-1-EN-1-YL]benzenesulfonyl}adamantane-1-carboxamide

Cat. No.: B12495288
M. Wt: 418.6 g/mol
InChI Key: PCSLDZIQWNSFIE-UHFFFAOYSA-N
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Description

N-{4-[(1E)-3,3-Diethyltriaz-1-EN-1-YL]benzenesulfonyl}adamantane-1-carboxamide is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of an adamantane core, a benzenesulfonyl group, and a triazene moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(1E)-3,3-Diethyltriaz-1-EN-1-YL]benzenesulfonyl}adamantane-1-carboxamide typically involves multiple steps, starting with the preparation of the adamantane-1-carboxylic acidThe final step involves the formation of the triazene moiety via a diazotization reaction, where the diazonium salt is reacted with diethylamine under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(1E)-3,3-Diethyltriaz-1-EN-1-YL]benzenesulfonyl}adamantane-1-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-{4-[(1E)-3,3-Diethyltriaz-1-EN-1-YL]benzenesulfonyl}adamantane-1-carboxamide has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[(1E)-3,3-Diethyltriaz-1-EN-1-YL]benzenesulfonyl}adamantane-1-carboxamide is unique due to its adamantane core, which imparts rigidity and stability to the molecule. The presence of the triazene moiety also provides distinct reactivity compared to other benzenesulfonyl derivatives .

Properties

Molecular Formula

C21H30N4O3S

Molecular Weight

418.6 g/mol

IUPAC Name

N-[4-(diethylaminodiazenyl)phenyl]sulfonyladamantane-1-carboxamide

InChI

InChI=1S/C21H30N4O3S/c1-3-25(4-2)24-22-18-5-7-19(8-6-18)29(27,28)23-20(26)21-12-15-9-16(13-21)11-17(10-15)14-21/h5-8,15-17H,3-4,9-14H2,1-2H3,(H,23,26)

InChI Key

PCSLDZIQWNSFIE-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)N=NC1=CC=C(C=C1)S(=O)(=O)NC(=O)C23CC4CC(C2)CC(C4)C3

Origin of Product

United States

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